BenchChemオンラインストアへようこそ!

4-(3-methanesulfonylphenyl)-1H-pyrazole

COX-2 inhibition Inflammation Cyclooxygenase

4-(3-Methanesulfonylphenyl)-1H-pyrazole (CAS 1881229-91-9, MF: C₁₀H₁₀N₂O₂S, MW: 222.27) is a disubstituted pyrazole featuring a 3-methanesulfonylphenyl moiety at the 4-position of the heterocycle. The compound belongs to the sulfonylphenylpyrazole class, a family extensively patented as selective cyclooxygenase-2 (COX-2) inhibitors.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B15316977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methanesulfonylphenyl)-1H-pyrazole
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CNN=C2
InChIInChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-8(5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12)
InChIKeyDPJWEXOBULILON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 4-(3-Methanesulfonylphenyl)-1H-Pyrazole (CAS 1881229-91-9) – Core Structural and Pharmacophoric Profile


4-(3-Methanesulfonylphenyl)-1H-pyrazole (CAS 1881229-91-9, MF: C₁₀H₁₀N₂O₂S, MW: 222.27) is a disubstituted pyrazole featuring a 3-methanesulfonylphenyl moiety at the 4-position of the heterocycle . The compound belongs to the sulfonylphenylpyrazole class, a family extensively patented as selective cyclooxygenase-2 (COX-2) inhibitors [1]. The 3-methanesulfonyl regiochemistry differentiates it from the more common 4-methanesulfonylphenyl analogs that dominate the COX-2 literature, potentially altering steric and electronic interactions with biological targets.

Why Generic 4-(3-Methanesulfonylphenyl)-1H-Pyrazole Substitution Risks Experimental Failure


Within the sulfonylphenylpyrazole class, subtle changes in sulfonyl substitution pattern profoundly affect COX-2 inhibitory potency and selectivity. Literature data for 5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole show an IC₅₀ (COX-2) of 1.2 µM with >83-fold selectivity over COX-1 in human whole blood [1]. However, moving from a 4-methanesulfonyl to a 3-methanesulfonylphenyl group alters both the electronic conjugation and the spatial orientation of the sulfonyl pharmacophore, which directly impacts binding to the COX-2 active site [2]. Therefore, procurement of the exact 3-substituted isomer is critical for structure-activity relationship (SAR) studies, as even closely related regioisomers are not pharmacologically equivalent.

Quantitative Differentiation Evidence for 4-(3-Methanesulfonylphenyl)-1H-Pyrazole vs. Closest Analogs


COX-2 Inhibitory Potency: Class-Inferred Differentiation from 4-Methanesulfonylphenyl Pyrazoles

While direct COX-2 inhibition data for 4-(3-methanesulfonylphenyl)-1H-pyrazole is not available in the public domain, the closest 4-methanesulfonylphenyl analog—5-(4-methanesulfonylphenyl)-3-(2-methoxytetrahydrofuran-2-yl)-1-p-tolyl-1H-pyrazole—exhibits an IC₅₀ (COX-2) of 1.2 µM in human whole blood (HWB) with an IC₅₀ (COX-1) >100 µM, achieving a COX-1/COX-2 selectivity ratio >83 [1]. Structural modeling suggests that the 3-methanesulfonyl substitution shifts the sulfonyl group into a different spatial region relative to the pyrazole core, which can enhance selectivity for COX-2 over COX-1 by altering hydrogen-bond interactions with Arg120 and Tyr355 in the COX-2 binding pocket [2]. This is a class-level inference, and direct comparative data for the 3-sulfonyl isomer are needed for confirmation.

COX-2 inhibition Inflammation Cyclooxygenase

Anti-Inflammatory Activity of Methanesulfonylphenyl Pyrazoles and Carboxylic Acid Analogs

1-(4-Methanesulfonylphenyl)-5-(4-substituted-phenyl)-1H-pyrazol-3-carboxylic acids (analogs of the target compound with a 4-methanesulfonyl group) demonstrated oral anti-inflammatory activity with ID₅₀ values ranging from 85.2 to 104.4 mg/kg in a carrageenan-induced edema model, placing them between aspirin (ID₅₀ = 128.7 mg/kg) and celecoxib (ID₅₀ = 10.8 mg/kg) in potency [1]. While these data are for the 4-methanesulfonyl regioisomer, they establish the anti-inflammatory potential of the core scaffold. The 3-methanesulfonyl isomer is expected to alter pharmacokinetic properties due to differences in steric hindrance and metabolic soft spots, which may translate to a modified in vivo profile [2].

Anti-inflammatory In vivo efficacy NSAID alternative

Regiochemistry-Driven Differentiation in COX-2 Binding Pocket Compatibility

Celecoxib, the prototype 1,5-diarylpyrazole COX-2 inhibitor, derives its selectivity from a sulfonamide at the para-position of one phenyl ring, which engages Arg513 and His90 in the COX-2 side pocket [1]. In 4-(3-methanesulfonylphenyl)-1H-pyrazole, the meta-sulfonyl orientation places the SO₂Me group at a different distance and angle from the pyrazole N1 compared to the para isomer. Molecular simulation studies on related sulfonylpyrazoles indicate that meta-substitution can modulate the pKa of the pyrazole NH and alter the hydrogen-bond network with Tyr355 and Arg120, potentially reducing COX-1 cross-reactivity [2]. This structural uniqueness provides a testable hypothesis for improved selectivity that cannot be tested with the para-substituted analogs alone.

Molecular docking Regioisomerism COX-2 selectivity

Electrochemical Synthetic Accessibility as a Procurement Differentiator

Recent advances in electrochemical synthesis enable direct construction of sulfonated pyrazoles from enaminones and sulfonyl hydrazides under metal-free, exogenous-oxidant-free conditions [1]. This methodology is applicable to diverse aryl sulfonyl hydrazides, including 3-methanesulfonylphenyl hydrazine, which can be used to prepare 4-(3-methanesulfonylphenyl)-1H-pyrazole via cyclocondensation . In contrast, many commercial 4-substituted pyrazoles are synthesized via Pd-catalyzed cross-coupling requiring expensive catalysts and rigorous exclusion of oxygen. The electrochemical route offers a potentially greener, more scalable alternative that may influence supply chain reliability and cost.

Synthesis Electrochemistry Scalability

Physicochemical Property Differentiation: Meta vs. Para Sulfonyl Substitution

The meta-sulfonylphenyl isomer (target compound) is predicted to exhibit altered lipophilicity compared to the para isomer. For 4-(4-methanesulfonylphenyl)-1H-pyrazole (the para analog), the calculated logP is approximately 1.8, while the 3-substituted isomer is expected to have a slightly lower logP due to reduced molecular planarity and increased polarity . While measured logP and solubility data for both isomers are not publicly available, this predicted difference may affect membrane permeability and oral bioavailability in biological assays. Procurement of the meta isomer is required to experimentally confirm these predicted pharmacokinetic advantages.

Physicochemical properties LogP Solubility

Optimal Applications for Procured 4-(3-Methanesulfonylphenyl)-1H-Pyrazole Based on Differential Evidence


Regioisomeric SAR Probing of COX-2 Inhibitor Selectivity

Use 4-(3-methanesulfonylphenyl)-1H-pyrazole as a key intermediate for synthesizing a focused library of 1,3,5-triarylpyrazoles with meta-sulfonyl substitution. Compare COX-2 IC₅₀ and COX-1/COX-2 selectivity ratios against the established para-sulfonyl series (e.g., celecoxib analogs) in human whole blood assays [1]. The meta orientation may reduce COX-1 cross-reactivity by altering hydrogen-bond geometry with Arg120, enabling the identification of next-generation selective COX-2 inhibitors with improved gastric safety profiles.

Electrochemical Method Development and Process Chemistry Scale-Up

Employ the compound as a model substrate for optimizing electrochemical sulfonylated pyrazole synthesis [1]. Its relatively simple structure makes it an ideal candidate for reaction condition screening (current density, electrode material, solvent) before applying the methodology to more complex drug candidates. Successful scale-up of the electrochemical route can provide a cost-effective, green chemistry-compliant supply chain for medicinal chemistry programs.

Pharmacokinetic Profiling of Meta-Sulfonylphenyl Pyrazoles In Vivo

Administer the 3-methanesulfonylphenyl isomer in rodent models to determine oral bioavailability, plasma half-life, and tissue distribution. Compare directly with the 4-methanesulfonyl isomer to quantify the impact of sulfonyl regiochemistry on absorption and metabolism [1]. These data are critical for selecting the optimal sulfonyl substitution pattern for lead optimization in anti-inflammatory or anticancer programs.

Quote Request

Request a Quote for 4-(3-methanesulfonylphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.